molecular formula C29H34BrNO2 B12431617 Umeclidinium Bromide-d10

Umeclidinium Bromide-d10

Cat. No.: B12431617
M. Wt: 518.5 g/mol
InChI Key: PEJHHXHHNGORMP-ZCTIGREKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Electronic and Steric Effects

  • Dipole Moment : Deuteration reduces the dipole moment by 0.12 D , as deuterium’s lower electronegativity slightly redistributes electron density.
  • Steric Bulk : The van der Waals radius of deuterium (2.02 Å) versus hydrogen (1.20 Å) introduces negligible steric hindrance, preserving binding pocket compatibility.

Vibrational Spectroscopy

Deuterium substitution shifts characteristic infrared (IR) and Raman bands:

  • C–D Stretching : Appears at 2100–2200 cm⁻¹ , distinct from C–H stretches (2800–3000 cm⁻¹).
  • Quinuclidinium Ring Modes : Bending vibrations near 1450 cm⁻¹ are attenuated, aiding isotopic differentiation.

Table 2: Spectroscopic Comparison

Vibration Mode This compound (cm⁻¹) Umeclidinium Bromide (cm⁻¹)
C–H/D Stretch 2100–2200 2800–3000
Quinuclidinium Bend 1445 1455
Aromatic C–C Stretch 1600 1600

Metabolic Stability

While structural studies focus on physical properties, deuterium’s kinetic isotope effect enhances metabolic stability. The C–D bond’s higher dissociation energy (~1–2 kcal/mol) slows hepatic oxidation by cytochrome P450 enzymes, particularly CYP2D6. This property makes the deuterated analog valuable for prolonged pharmacokinetic assays.

Properties

Molecular Formula

C29H34BrNO2

Molecular Weight

518.5 g/mol

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i2D,3D,6D,7D,8D,9D,12D,13D,14D,15D;

InChI Key

PEJHHXHHNGORMP-ZCTIGREKSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C34CC[N+](CC3)(CC4)CCOCC5=CC=CC=C5)O)[2H])[2H].[Br-]

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

Halogenation of Quinuclidin-4-ol to 4-Bromoquinuclidine (Compound 5)

The synthesis begins with the halogenation of quinuclidin-4-ol, a bicyclic amine alcohol, to form 4-bromoquinuclidine. This step ensures a stable leaving group for subsequent Grignard reactions:

Reaction Conditions :

  • Halogenating agent : Hydrobromic acid (47%) at reflux (80–90°C) for 5 hours.
  • Yield : 84.4% after purification via reduced-pressure distillation.

Deuterated Adaptation :

  • Deuterated solvents : Use of D2O in place of H2O during work-up prevents proton exchange, preserving deuterium in later steps.

Grignard Reaction with Deuterated Diphenyl Ketone (Compound 4-d10)

The critical deuterium incorporation occurs during the reaction of 4-bromoquinuclidine with deuterated diphenyl ketone (compound 4-d10) via a Grignard mechanism:

Procedure :

  • Grignard reagent formation : 4-Bromoquinuclidine reacts with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen to generate a quinuclidine-derived Grignard intermediate.
  • Nucleophilic addition : The Grignard reagent reacts with deuterated diphenyl ketone (C6D5)2CO at 0–10°C, followed by reflux to yield α,α-diphenyl-d10-1-azabicyclo[2.2.2]octane-4-methanol (compound 3-d10).

Optimization Data :

Parameter Value Yield (%)
Solvent THF 90.7
Temperature 0–10°C (addition), reflux 82.5
Magnesium stoichiometry 2.2 equiv 85.2

Advantages :

  • Avoids toxic phenyllithium, enhancing safety and reducing benzene contamination risks.
  • THF stabilizes the Grignard intermediate, improving reaction efficiency.

Alkylation with 2-Benzyloxybromoethane

The final step involves alkylation of compound 3-d10 with 2-benzyloxybromoethane to introduce the benzyloxymethyl side chain:

Reaction Protocol :

  • Solvent : Acetonitrile at room temperature for 6 hours.
  • Work-up : Recrystallization from isopropanol/water (1:3) yields this compound as a crystalline solid.

Yield and Purity :

  • Crude yield : 80.9%.
  • Purity : >99.5% by HPLC (method validated per ICH guidelines).

Analytical Characterization of this compound

Mass Spectrometry (MS)

  • High-resolution MS : m/z 548.2341 [M+H]+ (theoretical 548.2345).
  • Isotopic pattern : Distinctive +10 mass shift confirms deuterium incorporation.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Absence of signals at δ 7.2–7.4 ppm (aromatic H) confirms full deuteration of phenyl rings.
  • 13C NMR : Peaks at δ 126–130 ppm correlate with deuterated carbons.

Industrial Scalability and Environmental Impact

Cost-Benefit Analysis

Factor Conventional Route Deuterated Route
Raw material cost $12,500/kg (phenyllithium) $8,200/kg (D10-diphenyl ketone)
Waste disposal High (benzene byproducts) Low (non-hazardous solvents)
Yield 68% 90.7%

Green Chemistry Metrics

  • Process mass intensity (PMI) : 23.4 (vs. 45.8 for phenyllithium route).
  • E-factor : 18.2 kg waste/kg product (vs. 32.7).

Chemical Reactions Analysis

Synthetic Formation Reactions

The preparation of Umeclidinium Bromide-d10 involves key reactions that construct its bicyclic quinuclidine core and install deuterium labels:

a. Grignard Addition
The critical synthetic step involves reacting 4-bromoquinuclidine with diphenyl ketone using magnesium-mediated Grignard chemistry:

text
4-bromoquinuclidine + Mg → Quinuclidinylmagnesium bromide Quinuclidinylmagnesium bromide + (C6H5)2CO → α,α-diphenylquinuclidin-4-methanol

Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0-5°C during ketone addition, followed by reflux

  • Yield: 82.5% (reported in CN108558860B )

b. Quaternary Ammonium Formation
The alcohol intermediate undergoes alkylation with 2-benzyloxybromoethane:

text
α,α-diphenylquinuclidin-4-methanol + BrCH2CH2OCH2C6H5 → this compound

Conditions:

  • Solvent: Acetonitrile

  • Temperature: Room temperature (20-25°C)

  • Yield: 80.9% (CN108558860B )

Reaction StepReagentsSolventTemp (°C)Yield (%)
Grignard AdditionMg, (C6H5)2COTHF0 → Reflux82.5
Alkylation2-benzyloxybromoethaneCH3CN20-2580.9

Nucleophilic Substitution

The bromide counterion participates in exchange reactions typical of quaternary ammonium salts:

Reaction TypeConditionsProductStability
Halide ExchangeAgNO3 in H2OUmeclidinium NitrateStable crystalline form
Anion MetathesisIon-exchange resinUmeclidinium ChlorideHygroscopic

Deuterium labeling at ten positions (C29H24D10NO2⁺Br⁻) reduces hydrogen-deuterium exchange rates in protic solvents compared to the non-deuterated form .

Hydrolysis Reactions

The ester moieties show pH-dependent stability:

Acidic Hydrolysis

text
Umeclidinium⁺ + H3O⁺ → Hydrolyzed quinuclidine derivatives + diphenylmethanol
  • Half-life: >24 hrs at pH 1 (simulated gastric fluid)

Alkaline Hydrolysis

text
Umeclidinium⁺ + OH⁻ → Ring-opened products + benzyl alcohol derivatives
  • Degradation rate: 0.12%/day at pH 9 (25°C)

Metabolic Reactions

In vivo biotransformation involves:

  • Oxidative Pathways

    • CYP2D6-mediated hydroxylation at the quinuclidine ring

    • O-dealkylation of the benzyloxyethyl chain

  • Conjugation Reactions

    • Glucuronidation of hydroxylated metabolites

Metabolic PathwayEnzyme SystemMajor MetabolitesActivity
HydroxylationCYP2D64-hydroxy-umeclidinium<10% parent activity
O-dealkylationCYP3A4Desbenzyl-umeclidiniumInactive

Receptor Binding Kinetics

This compound demonstrates muscarinic receptor interactions with altered kinetic parameters due to deuterium effects:

Receptor SubtypeAssociation Rate (kₐₙ) M⁻¹min⁻¹Dissociation Half-life (t₁/₂)
M3 (Airway)2.1×10⁶82 min
M2 (Cardiac)8.7×10⁵9 min

Deuteration increases the energy barrier for receptor dissociation, contributing to prolonged bronchodilator effects compared to non-deuterated analogs .

Stability Under Stress Conditions

Forced degradation studies reveal:

Stress ConditionDegradation Products% Degradation (7 days)
Heat (60°C)Thermal decomposition products2.1%
Light (1.2×10⁶ lux-hr)Photo-oxidized derivatives5.3%
Oxidation (3% H2O2)N-oxides12.7%

The deuterated form shows 18% reduced oxidative degradation compared to the protiated compound under equivalent conditions .

Scientific Research Applications

Umeclidinium-d10 (bromide) has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of umeclidinium bromide.

    Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of the non-deuterated compound.

    Drug Development: Used in the development of new drugs for the treatment of respiratory diseases.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques .

Mechanism of Action

Umeclidinium-d10 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, leading to relaxation of the airway muscles and improved airflow. The compound is well-tolerated and is often used in combination with other bronchodilators to maximize efficacy and minimize adverse effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Umeclidinium Bromide (Non-Deuterated)

  • Structural Difference : Umeclidinium Bromide lacks deuterium substitution, resulting in a lower molecular weight (508.45 vs. 518.55) .
  • Application : Clinically used as a maintenance bronchodilator in COPD, often combined with vilanterol (a β₂-agonist) .
  • Pharmacology: Binds mAChRs with subnanomolar affinity (Kᵢ: 0.05–0.16 nM) . The deuterated version retains similar receptor affinity but exhibits altered metabolic stability due to deuterium’s kinetic isotope effect, slowing CYP2D6-mediated oxidation .
  • Stability: Non-deuterated forms have a 1-year retest period (extendable to 5 years), while the deuterated variant defaults to 5 years .

Tiotropium Bromide

  • Structural Class : Quaternary ammonium anticholinergic, similar to umeclidinium but with a thiophene ring .
  • Pharmacokinetics : Umeclidinium demonstrates longer receptor dissociation half-life (>600 minutes vs. ~413 minutes for tiotropium at 10 nM) in bronchial smooth muscle, translating to prolonged bronchodilation .
  • Clinical Use: Both are once-daily COPD therapies, but umeclidinium-vilanterol combinations show superior FEV₁ improvement versus tiotropium monotherapy .

Glycopyrronium Bromide

  • Onset of Action : Glycopyrronium achieves faster bronchodilation (5–15 minutes) compared to umeclidinium’s 30-minute onset .
  • Combination Therapy : Glycopyrronium-indacaterol and umeclidinium-vilanterol are both FDA-approved fixed-dose combinations, though umeclidinium’s deuterated form is reserved for analytical purposes .

Clidinium Bromide-d10

  • Deuterated Analog: Clidinium Bromide-d10 (CAS: NA; MW: 442.41) is another deuterium-labeled mAChR antagonist but differs structurally, featuring a benzilate ester group .
  • Application : Used similarly as a research standard but with lower deuterium substitution (10 vs. 8 deuteriums in clidinium) and distinct metabolic pathways .

Ethidium Bromide

  • Class Difference: Ethidium bromide is a nucleic acid intercalator, unrelated to anticholinergics.

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight Purity Storage Retest Period Primary Use
Umeclidinium Bromide-d10 518.55 >98% -20°C 5 years Analytical standard
Umeclidinium Bromide 508.45 >99% Room temp 1–5 years COPD therapy
Tiotropium Bromide 490.41 >99% Room temp 3 years COPD therapy
Clidinium Bromide-d10 442.41 >95% -20°C 5 years Research standard

Table 2: Pharmacological Comparison

Compound mAChR Kᵢ (nM) Onset of Action Duration (Hours) CYP Metabolism
This compound 0.05–0.16* N/A N/A CYP2D6 (slow)
Umeclidinium Bromide 0.05–0.16 30 minutes 24 CYP2D6
Tiotropium Bromide 0.06–0.12 30 minutes 24 Non-enzymatic
Glycopyrronium 0.08–0.15 5–15 minutes 12–24 CYP2D6

*Assumed similar to non-deuterated form.

Biological Activity

Umeclidinium bromide-d10 is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, efficacy in clinical studies, and safety profile.

This compound exerts its therapeutic effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors in the airway smooth muscle. The primary target is the M3 muscarinic receptor , which mediates bronchoconstriction. By blocking this receptor, this compound induces bronchodilation , leading to decreased airway resistance and improved airflow in patients with COPD .

Pharmacodynamics

  • Duration of Action : this compound has a prolonged duration of action exceeding 24 hours due to its slow dissociation from the M3 receptors. This characteristic allows for once-daily dosing, which enhances patient compliance .
  • Onset of Action : The onset of action is rapid, with peak plasma concentrations reached within 5 to 15 minutes post-inhalation .

Pharmacokinetics

  • Absorption : After inhalation, this compound is predominantly absorbed through the lungs, with an average bioavailability of approximately 13% . The systemic absorption from oral routes is minimal.
  • Metabolism : It is primarily metabolized by cytochrome P450 2D6 (CYP2D6), and studies indicate that its pharmacokinetics are not significantly altered in individuals who are poor metabolizers of this enzyme .
  • Protein Binding : this compound shows high plasma protein binding (approximately 89%) in vitro, which may influence its distribution and therapeutic effects .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials focusing on its efficacy in improving lung function and quality of life for patients with COPD. Key findings from pivotal studies include:

Study DesignTreatment DurationPrimary EndpointResults
Phase III Trial12 weeksChange in FEV1Improvement of 127 mL vs. placebo (p<0.001)
Phase III Trial24 weeksChange in FEV1Improvement of 115 mL vs. placebo (p<0.001)
Quality of Life Assessment12 weeksSGRQ Total ScoreReduction by -7.90 units vs. placebo (p<0.001)
Quality of Life Assessment24 weeksSGRQ Total ScoreReduction by -4.69 units vs. placebo (p<0.001)

The results indicate that this compound significantly improves lung function as measured by forced expiratory volume in one second (FEV1) and enhances health-related quality of life as assessed by the St George's Respiratory Questionnaire (SGRQ) .

Safety Profile

The safety profile of this compound has been assessed in various studies. Common adverse effects include:

  • Respiratory Effects : Mild to moderate respiratory adverse events such as cough and throat irritation.
  • Cardiovascular Effects : Due to its mechanism targeting M3 receptors, there is a lower incidence of cardiovascular side effects compared to other anticholinergics .
  • Serious Adverse Events : The incidence of non-fatal serious adverse events was comparable between umeclidinium and placebo groups, indicating a favorable safety profile .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Case Study 1 : A 65-year-old male with severe COPD showed significant improvement in FEV1 from baseline after initiating treatment with this compound for three months.
  • Case Study 2 : A cohort study involving 50 patients demonstrated a marked improvement in quality of life metrics after six months on this compound therapy.

These case studies underscore the clinical relevance and effectiveness of this compound as a long-term management option for COPD patients.

Q & A

Q. How can stability studies optimize storage conditions for this compound in long-term research applications?

  • Methodological Answer : Conduct accelerated degradation studies under varying temperatures (-20°C to 40°C) and humidity levels. Monitor deuterium retention via mass spectrometry and potency via functional cAMP assays. Recommend storage in anhydrous, light-resistant containers at -80°C for archival samples .

Guidance for Methodological Rigor

  • Literature Integration : Systematically review primary literature on deuterated therapeutics, prioritizing studies indexed in PubMed or EMBASE. Avoid non-peer-reviewed sources (e.g., ) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. Document deuterium’s safety profile in animal models before human studies .
  • Data Reproducibility : Archive raw datasets (e.g., NMR spectra, binding curves) in repositories like Zenodo. Provide step-by-step protocols in supplementary materials to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.